Crizotinib

Catalog No.
S549070
CAS No.
877399-52-5
M.F
C21H22Cl2FN5O
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crizotinib

CAS Number

877399-52-5

Product Name

Crizotinib

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N

SMILES

Array

solubility

Insoluble

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine; PF 02341066; PF 2341066; [3-[[(R)-1-(2,6-Dichloro-3-

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

The exact mass of the compound Crizotinib is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749005. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crizotinib is a first-in-class, orally bioavailable, ATP-competitive small molecule inhibitor of the anaplastic lymphoma kinase (ALK), ROS1, and hepatocyte growth factor receptor (c-MET) tyrosine kinases. It is primarily utilized in cancer research, particularly in models of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 gene rearrangements. Its value proposition is centered on its specific multi-targeted profile, which distinguishes it from more selective second and third-generation ALK inhibitors developed to address acquired resistance.

Substituting Crizotinib with other ALK inhibitors like Alectinib, Ceritinib, or Brigatinib is unsuitable for specific research goals due to fundamental differences in their kinase selectivity profiles. Crizotinib is a potent dual inhibitor of ALK and c-MET, a characteristic not shared by highly selective second-generation inhibitors such as Alectinib, which does not inhibit c-MET. This makes Crizotinib essential for studies investigating c-MET as a resistance pathway or requiring co-inhibition of both ALK and c-MET. Furthermore, inhibitors exhibit distinct potency against various ALK resistance mutations, meaning the choice of inhibitor must be matched to the specific genetic context of the experimental model. Finally, as a free base, its solubility characteristics differ from its various salt forms, impacting stock solution preparation and bioavailability in different experimental setups.

Distinct Multi-Kinase Profile: Potent Inhibition of ALK, c-MET, and ROS1

Crizotinib is a potent inhibitor of c-MET and ALK with IC50 values of 8.0 nM and 20 nM, respectively, in cell-based assays. This dual activity contrasts sharply with second-generation ALK inhibitors like Alectinib, which is highly selective for ALK and does not inhibit c-MET. Crizotinib also potently inhibits ROS1, a kinase with high homology to ALK, making it a valuable tool for studying cancers driven by either rearrangement.

Evidence DimensionKinase Inhibition (Cell-based IC50)
Target Compound Datac-MET: 8.0 nM; ALK: 20 nM
Comparator Or BaselineAlectinib: Does not inhibit c-MET kinase activity.
Quantified DifferenceQualitatively distinct target profile; Crizotinib is a potent c-MET inhibitor while Alectinib is not.
ConditionsCell-based kinase activity assays.

For research requiring the simultaneous inhibition of ALK and c-MET signaling pathways, Crizotinib is the necessary tool, whereas more selective inhibitors are unsuitable.

Differential Potency Against ALK Resistance Mutations Compared to Next-Generation Inhibitors

Crizotinib's potency is significantly reduced by the ALK L1196M 'gatekeeper' mutation. In vitro kinase assays show Crizotinib is approximately 10-fold less potent against L1196M ALK (Ki of 8.2 nM) compared to wild-type ALK (Ki of 0.7 nM). In contrast, second-generation inhibitors like Ceritinib are designed to overcome this specific resistance mechanism and retain high potency against L1196M and other crizotinib-resistant mutations. However, Crizotinib may be effective against mutations that confer resistance to other inhibitors, highlighting the need for specific inhibitor selection based on the model's mutation profile.

Evidence DimensionInhibitory Constant (Ki) against ALK mutations
Target Compound DataL1196M ALK: Ki = 8.2 nM
Comparator Or BaselineWild-Type ALK: Ki = 0.7 nM
Quantified Difference~11.7-fold decrease in potency against L1196M mutation.
ConditionsIn vitro kinase assays.

This defines Crizotinib's use as a baseline compound in sensitive models and as a comparator to test the efficacy of next-generation inhibitors in specific, engineered resistance models.

Handling & Formulation: pH-Dependent Aqueous Solubility of the Free Base

The solubility of Crizotinib free base is highly dependent on pH, a critical factor for preparing stock solutions and for in vitro/in vivo experimental design. Its aqueous solubility decreases dramatically from >10 mg/mL at pH 1.6 to <0.1 mg/mL at pH 8.2. This contrasts with salt forms, such as Crizotinib hydrochloride, which are developed to provide more pH-independent aqueous solubility. For organic solvents, Crizotinib is soluble in DMSO at approximately 5 mg/mL and sparingly soluble in ethanol at ~0.5 mg/mL.

Evidence DimensionAqueous Solubility vs. pH
Target Compound Data>10 mg/mL at pH 1.6; <0.1 mg/mL at pH 8.2
Comparator Or BaselineCrizotinib hydrochloride salts are designed for improved pH-independent solubility.
Quantified Difference>100-fold change in solubility across the pH range.
ConditionsAqueous media at varying pH.

This data is crucial for avoiding compound precipitation when diluting DMSO stocks into aqueous buffers, ensuring accurate and reproducible concentrations in cell culture media or formulation vehicles.

Baseline Characterization of ALK/ROS1-Positive Models

Use as the foundational, first-generation inhibitor to establish baseline sensitivity in ALK- or ROS1-rearranged cancer cell lines (e.g., H3122, H2228) or xenograft models before evaluating the efficacy of second- or third-generation inhibitors.

Investigating c-MET Driven Signaling and Resistance

Essential for studying c-MET amplification or signaling as a primary oncogenic driver or as a mechanism of resistance to other targeted therapies. Its dual ALK/c-MET profile allows for probing crosstalk between these pathways.

Development of Crizotinib-Resistant Models

Ideal for generating acquired resistance models through dose-escalation studies. The well-characterized resistance mutations that arise, such as L1196M, provide robust systems for testing the efficacy of next-generation ALK inhibitors.

Formulation Studies Requiring High Organic Solvent Concentration

The free base's solubility profile in organic solvents like DMSO makes it suitable for preparing high-concentration stock solutions for high-throughput screening or formulation development where initial dissolution in a non-aqueous vehicle is required.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.1185439 Da

Monoisotopic Mass

449.1185439 Da

Heavy Atom Count

30

LogP

1.83

Appearance

White Solid

Melting Point

201-203°C

UNII

53AH36668S

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (40.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (59.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Crizotinib is a kinase inhibitor indicated for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are anaplastic lymphoma kinase (ALK) or ROS1-positive as detected by an FDA-approved test. Crizotinib is also indicated for the treatment of relapsed or refractory, systemic anaplastic large cell lymphoma (ALCL) that is ALK-positive in pediatric patients 1 year of age and older and young adults. The safety and efficacy of crizotinib have not been established in older adults with relapsed or refractory, systemic ALK-positive ALCL. Additionally, crizotinib is indicated for the treatment of adult and pediatric patients 1 year of age and older with unresectable, recurrent, or refractory inflammatory myofibroblastic tumor (IMT) that is ALK-positive.
XALKORI as monotherapy is indicated for: The first‑line treatment of adults with anaplastic lymphoma kinase (ALK)‑positive advanced non‑small cell lung cancer (NSCLC)The treatment of adults with previously treated anaplastic lymphoma kinase (ALK)‑positive advanced non‑small cell lung cancer (NSCLC)The treatment of adults with ROS1‑positive advanced non‑small cell lung cancer (NSCLC)The treatment of paediatric patients (age ≥6 to
Treatment of anaplastic large cell lymphoma, Treatment of inflammatory myofibroblastic tumours
Treatment of lung malignant neoplasms

Livertox Summary

Crizotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Crizotinib is associated with transient elevations in serum aminotransferase levels during treatment and rare instances of clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Crizotinib
US Brand Name(s): Xalkori
FDA Approval: Yes
Crizotinib is approved to treat: Non-small cell lung cancer that is ALK positive or ROS1 positive and has metastasized (spread to other parts of the body).
Crizotinib is also being studied in the treatment of other types of cancer.

Pharmacology

Crizotinib is an orally available aminopyridine-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) with antineoplastic activity. Crizotinib, in an ATP-competitive manner, binds to and inhibits ALK kinase and ALK fusion proteins. In addition, crizotinib inhibits c-Met kinase, and disrupts the c-Met signaling pathway. Altogether, this agent inhibits tumor cell growth. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE16
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE16 - Crizotini

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
ALK family
EML4-ALK [HSA_VAR:238v1] [HSA:238] [KO:K05119]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

877399-52-5

Absorption Distribution and Excretion

In patients with pancreatic, colorectal, sarcoma, anaplastic large-cell lymphoma and non-small cell lung cancer (NSCLC) treated with crizotinib doses ranging from 100 mg once a day to 300 mg twice a day, the mean AUC and Cmax increased in a dose-proportional manner. A single crizotinib dose of crizotinib is absorbed with a median tmax 4 to 6 hours. In patients receiving multiple doses of crizotinib 250 mg twice daily (n=167), the mean AUC was is 2321.00 ng⋅hr/mL, the mean Cmax was 99.60 ng/mL, and the median tmax was 5.0 hours. The mean absolute bioavailability of crizotinib is 43%, ranging from 32% to 66%. High-fat meals reduce the AUC0-INF and Cmax of crizotinib by approximately 14%. Age, sex at birth, and ethnicity (Asian vs non-Asian patients) did not have a clinically significant effect on crizotinib pharmacokinetics. In patients less than 18 years old, higher body weight was associated with a lower crizotinib exposure.
After administering a single 250 mg radiolabeled crizotinib dose to healthy subjects, 63% and 22% of the administered dose were recovered in feces and urine. Unchanged crizotinib represented approximately 53% and 2.3% of the administered dose in feces and urine, respectively.
Following a single intravenous dose, the mean volume of distribution (Vss) of crizotinib was 1772 L.
At steady-state (250 mg twice daily), crizotinib has a mean apparent clearance (CL/F) of 60 L/hr. This value is lower than the one detected after a single 250 mg oral dose (100 L/hr),, possibly due to CYP3A auto-inhibition.

Metabolism Metabolites

Crizotinib is mainly metabolized in the liver by CYP3A4 and CYP3A5, and undergoes an O-dealkylation, with subsequent phase 2 conjugation. Non-metabolic elimination, such as biliary excretion, can not be excluded. PF-06260182 (with two constituent diastereomers, PF-06270079 and PF-06270080) is the only active metabolite of crizotinib that has been identified. _In vitro_ studies suggest that, compared to crizotinib, PF-06270079 and PF-06270080 are approximately 3- to 8-fold less potent against anaplastic lymphoma kinase (ALK) and 2.5- to 4-fold less potent against Hepatocyte Growth Factor Receptor (HGFR, c-Met).

Wikipedia

Crizotinib

FDA Medication Guides

XALKORI
CRIZOTINIB
CAPSULE;ORAL
PF PRISM CV
09/07/2023

Biological Half Life

Following single doses of crizotinib, the plasma terminal half-life was 42 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Timm A, Kolesar JM: Crizotinib for the treatment of non-small-cell lung cancer. Am J Health Syst Pharm. 2013 Jun 1;70(11):943-7. doi: 10.2146/ajhp120261. [PMID:23686600]
Forde PM, Rudin CM: Crizotinib in the treatment of non-small-cell lung cancer. Expert Opin Pharmacother. 2012 Jun;13(8):1195-201. doi: 10.1517/14656566.2012.688029. [PMID:22594847]

Explore Compound Types